molecular formula C11H7F3N4O B12441216 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B12441216
M. Wt: 268.19 g/mol
InChI Key: RWYBGGGNRQGPBT-UHFFFAOYSA-N
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Description

5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile is a chemical compound known for its unique structure and properties This compound features a pyrazole ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base to yield the desired pyrazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using a one-pot, multicomponent protocol. This method employs alumina-silica-supported manganese dioxide as a recyclable catalyst in water, along with sodium dodecyl benzene sulphonate at room temperature . This eco-friendly approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile apart is its trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C11H7F3N4O

Molecular Weight

268.19 g/mol

IUPAC Name

5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-8(2-4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2

InChI Key

RWYBGGGNRQGPBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)OC(F)(F)F

Origin of Product

United States

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